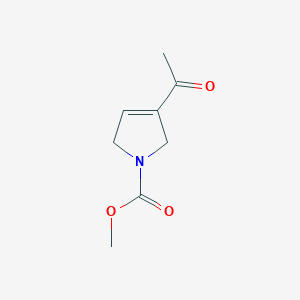

1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester (9CI)

Description

This compound is a pyrrole derivative featuring a methyl ester at the 1-position, an acetyl group at the 3-position, and a partially saturated 2,5-dihydro pyrrole ring.

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 3-acetyl-2,5-dihydropyrrole-1-carboxylate |

InChI |

InChI=1S/C8H11NO3/c1-6(10)7-3-4-9(5-7)8(11)12-2/h3H,4-5H2,1-2H3 |

InChI Key |

HMKRZKBFOWXCEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CCN(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of substituted dihydropyrrole carboxylic acid methyl esters, including the 3-acetyl derivative, generally involves the construction of the pyrrole ring followed by selective functionalization and esterification steps. The key methods reported in the literature include:

Hantzsch Pyrrole Synthesis : Condensation of β-dicarbonyl compounds with α-halo ketones or aldehydes and ammonia or amine derivatives to form substituted pyrroles, which can be further modified to yield the target ester derivatives.

Zirconium-Catalyzed Cyclization : Recent advances have demonstrated the use of Zr(IV) catalysts to promote the formation of diacylpyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds, a method that could be adapted for acetyl-substituted dihydropyrroles.

Reduction and Esterification Sequences : Starting from pyrrole derivatives, selective reduction (e.g., sodium borohydride) and subsequent esterification (e.g., methylation) have been used to obtain methyl esters of dihydropyrrole carboxylic acids.

Specific Synthetic Route for 3-Acetyl-Substituted Dihydropyrrole Methyl Ester

Based on the literature, a plausible synthetic route to the target compound involves the following steps:

Preparation of 1-(2-Hydroxyethyl)pyrrole Intermediate

Synthesized from 2,5-dimethoxytetrahydrofuran and ethanolamine, this intermediate serves as a precursor for further functionalization.Acylation with Ethoxalyl Chloride

The hydroxyethyl pyrrole is acylated using ethoxalyl chloride in the presence of pyridine to yield an α-keto ester intermediate.Hantzsch Pyrrole Synthesis with Bromomethyl Ketones

Reaction of the α-keto ester with bromomethyl ketones (such as bromoacetone) in acetonitrile leads to the formation of 3-acetyl-substituted pyrrole esters. The conditions (temperature, solvent, and reagent addition rate) influence regioselectivity and yield.Reduction and Esterification

The keto group can be reduced selectively to yield the dihydropyrrole ring, and methyl esterification is achieved either by direct methylation or by conversion from acid intermediates.

Catalytic and Reaction Condition Details

Catalysts : ZrOCl2·8H2O has been used as an effective catalyst in related pyrrole syntheses, often in combination with acid resins such as Amberlyst-15 to improve yields and selectivity.

Solvents : Common solvents include acetonitrile, tetrahydrofuran (THF), and 1,4-dioxane with or without water. The presence of water can lead to hydrolysis of esters, so anhydrous conditions are preferred for ester formation.

Temperature : Reaction temperatures typically range from room temperature to reflux (50–70 °C), adjusted based on substrate reactivity and catalyst used.

Comparative Data Table of Relevant Synthetic Approaches

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hantzsch Pyrrole Synthesis | α-Halo ketones + β-dicarbonyl + amine | Reflux in acetonitrile | 38–43 | Regioselectivity controlled by reaction rate |

| Zr-Catalyzed Cyclization | N-acyl α-aminoaldehydes + 1,3-dicarbonyls | ZrOCl2·8H2O + Amberlyst-15, 50 °C | 56–90 | Efficient for diacylpyrroles, adaptable method |

| Reduction + Esterification | Pyrrole derivatives | NaBH4 reduction, methylation | 50–70 | Requires careful control to avoid over-reduction |

Research Findings and Mechanistic Insights

The Zr-catalyzed synthesis involves an initial Knoevenagel condensation between the N-acyl aminoaldehyde and the 1,3-dicarbonyl compound, followed by intramolecular cyclization to form the pyrrole ring.

The Hantzsch method proceeds via nucleophilic substitution on the halomethyl ketone, followed by cyclization and dehydration to yield substituted pyrroles.

Purification steps, such as silica gel chromatography, can sometimes induce partial conversion of intermediates to the pyrrole product, indicating the sensitivity of the intermediates.

The choice of protecting groups on aminoaldehydes (e.g., Boc vs. Cbz) influences reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a series of methyl pyrrole carboxylates were synthesized and tested for their antibacterial and antifungal activities. The results indicated notable zones of inhibition against various pathogens, suggesting their potential as antimicrobial agents .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 10 |

| 8c | 20 | 14 |

Cardiovascular Applications

Pyrrole derivatives have been investigated for their cardiotonic effects. Certain compounds have shown the ability to enhance cardiac contractility and are being explored for the treatment of heart failure and other cardiovascular conditions. The pharmacological activity includes positive inotropic effects, making them suitable candidates for further development as therapeutic agents .

Agricultural Applications

Pesticidal Activity

The use of pyrrole derivatives in agriculture has gained attention due to their insecticidal and fungicidal properties. Compounds derived from 1H-Pyrrole-1-carboxylic acid have been shown to possess effective pest control capabilities against various agricultural pests. Studies indicate that these compounds can disrupt the life cycle of target pests, thereby reducing crop damage .

Material Science Applications

Polymer Chemistry

In material science, pyrrole compounds are utilized in the synthesis of conductive polymers. These materials are essential in developing electronic devices such as sensors and transistors. The incorporation of pyrrole derivatives into polymer matrices enhances electrical conductivity and thermal stability .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of methyl pyrrole-3-carboxylate derivatives revealed that modifications to the substituents on the pyrrole ring significantly affected their antimicrobial efficacy. The most potent derivative exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural optimization in drug design .

Case Study 2: Cardiovascular Research

Research involving the administration of specific pyrrole derivatives to animal models demonstrated a marked improvement in cardiac function metrics. This study supports the hypothesis that these compounds can serve as lead candidates for new cardiovascular therapies aimed at enhancing myocardial contractility .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) (CAS 123892-37-5)

- Molecular Formula: C₇H₇NO₃

- Key Differences : Replaces the 3-acetyl group with a 2-formyl group.

- The position of the substituent (2 vs. 3) may also affect ring conjugation and stability .

(b) 1H-Pyrrole-3-carboxylic acid, 4-hydroxy-2-methyl-, methyl ester (9CI) (CAS 505052-01-7)

- Molecular Formula: C₇H₉NO₃

- Key Differences : Features a hydroxy group at position 4 and a methyl group at position 2.

- Implications : The hydroxy group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the acetylated target compound. The methyl group at position 2 may sterically hinder reactions at adjacent sites .

Substituent Complexity

(a) (9CI)-5-[(2-Ethoxyphenyl)methylene]-4,5-dihydro-2-methyl-4-oxo-1H-pyrrole-3-carboxylic acid methyl ester

- Molecular Formula: C₁₇H₁₇NO₅

- Key Differences : Incorporates a bulky 2-ethoxyphenyl substituent and an oxo group.

- Implications : The ethoxyphenyl group increases lipophilicity, likely reducing aqueous solubility. The oxo group at position 4 may enhance electrophilicity, affecting reactivity in Michael additions or cyclizations .

Functional Group Replacements

(a) 1H-Pyrrole-3-carboxamide (9CI)

Physicochemical Properties Comparison

Biological Activity

1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester (9CI), also known as 3-acetyl-1H-pyrrole-2-carboxylic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NO₃ |

| Molar Mass | 153.14 g/mol |

| CAS Number | 7164-18-3 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester (9CI). Research indicates that compounds with a pyrrole backbone exhibit activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antitubercular Activity

A study focusing on pyrrole-2-carboxamide derivatives demonstrated promising anti-tuberculosis (TB) activity. The derivatives exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis . This suggests that the structural modifications of pyrrole compounds can lead to enhanced biological efficacy.

Anti-Quorum Sensing Activity

Another area of research has explored the anti-quorum sensing (QS) properties of pyrrole derivatives. A recent investigation found that certain pyrrole compounds inhibited QS-related virulence factors in Pseudomonas aeruginosa, reducing biofilm formation and enhancing the efficacy of existing antibiotics . The ability to disrupt biofilm architecture via scanning electron microscopy (SEM) has been documented, showcasing the potential for these compounds in treating chronic infections associated with biofilms.

Cytotoxicity and Safety Profile

The cytotoxicity of 1H-Pyrrole-1-carboxylic acid derivatives has been evaluated in various studies. For instance, compounds designed from the pyrrole scaffold showed low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable therapeutic window for further development . This aspect is crucial for considering these compounds in clinical applications.

The biological activity of pyrrole derivatives is often attributed to their ability to interact with specific molecular targets within pathogens. For example, the inhibition of mycolic acid biosynthesis in M. tuberculosis has been linked to their action on the MmpL3 transporter . Understanding these mechanisms can aid in the design of more effective therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for preparing pyrrole-carboxylic acid derivatives, and how can reaction yields be optimized?

Answer:

The synthesis of pyrrole-carboxylic acid derivatives often involves multi-step protocols, including cyclization, esterification, or hydrolysis. For example:

- Ester hydrolysis : A general method involves refluxing methyl esters with aqueous NaOH or LiOH in THF/MeOH, followed by acidification to isolate carboxylic acids. Yields exceeding 90% are achievable under optimized conditions .

- Amide formation : Carboxylic acids can be converted to amides using coupling agents like HATU or EDCI with DIPEA in DMF, as described in General Procedure F1 .

- Optimization tips :

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or LCMS to terminate reactions at peak yield.

- Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to improve final product purity .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

- HPLC : Assess purity using C18 columns with mobile phases like water/acetonitrile (0.1% TFA). For example, 97.34% purity was achieved for a related pyrrole-carboxylic acid derivative under these conditions .

- NMR : Key diagnostic peaks include:

- Mass spectrometry : ESI-MS can validate molecular weight (e.g., [M+1]⁺ peaks at m/z 311.1 for a methyl-substituted derivative) .

Advanced: How can researchers resolve discrepancies in NMR data between synthesized batches?

Answer:

Contradictions in NMR data often arise from:

- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3 shifts).

- Tautomerism : Pyrrole derivatives may exhibit tautomeric forms, altering peak splitting. For example, dihydro-pyrrole rings show distinct proton environments depending on substituent positions .

- Impurities : Trace solvents or starting materials can introduce extraneous peaks. Use preparative HPLC or repeated recrystallization (e.g., from ethanol/water) to isolate pure products .

- Validation : Compare data with literature references (e.g., δ 13.99 ppm for NH protons in DMSO-d6 ) and replicate syntheses to confirm reproducibility.

Advanced: What strategies address contradictions between theoretical and experimental molecular mass determinations?

Answer:

Discrepancies may stem from:

- Isotopic patterns : Halogenated byproducts (e.g., bromine adducts) alter mass spectra. Use high-resolution MS (HRMS) to distinguish isotopic clusters .

- Adduct formation : Sodium ([M+Na]⁺) or potassium adducts in ESI-MS require careful interpretation. Calibrate instruments with standard references (e.g., caffeine) .

- Degradation : Hydrolysis of esters or amides during storage can reduce observed masses. Store compounds at –20°C under argon and confirm stability via periodic LCMS checks .

Advanced: How can researchers design experiments to probe the reactivity of the acetyl and ester groups in this compound?

Answer:

- Acetyl group reactivity :

- Ester hydrolysis :

- Kinetic studies : Compare hydrolysis rates under acidic (HCl/THF) vs. basic (NaOH/MeOH) conditions via LCMS .

- Product analysis : Isolate carboxylic acid derivatives and validate via melting point (e.g., 212–216°C for methyl-substituted analogs ).

Basic: What purification techniques are most effective for pyrrole-carboxylic acid derivatives?

Answer:

- Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane .

- Column chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 20–50% for polar intermediates) .

- Prep-HPLC : For challenging separations, use C18 columns with 0.1% formic acid in acetonitrile/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.